

# Independent Validation of Aviptadil Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on **Aviptadil**, a synthetic form of Vasoactive Intestinal Peptide (VIP), primarily focusing on its investigation for the treatment of COVID-19-induced Acute Respiratory Distress Syndrome (ARDS). The initial promising results from an early clinical trial are contrasted with the findings of a subsequent, larger, and independent validation study. This comparison aims to offer a comprehensive overview of the available evidence to inform future research and development efforts.

## **Executive Summary**

Initial research into **Aviptadil** for COVID-19 respiratory failure suggested significant benefits in survival and recovery. A phase 2b/3 clinical trial (NCT04311697) reported that **Aviptadil** treatment was associated with a higher likelihood of being alive and free from respiratory failure at 60 days. However, a larger, independent, multicenter, randomized, placebo-controlled trial (TESICO/ACTIV-3b) did not replicate these findings. The TESICO trial found no significant improvement in clinical outcomes, including survival, for patients with COVID-19-associated hypoxemic respiratory failure treated with **Aviptadil** compared to placebo. This guide presents the data from these key studies to highlight the discrepancies and provide a balanced perspective on the therapeutic potential of **Aviptadil**.

#### **Mechanism of Action**



**Aviptadil** is a synthetic formulation of Vasoactive Intestinal Peptide (VIP), a naturally occurring neuropeptide with a wide range of biological activities. Its proposed mechanism of action in the context of lung injury involves binding to the Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2), which are G-protein coupled receptors.[1] This interaction is believed to trigger a cascade of intracellular events, including an increase in cyclic adenosine monophosphate (cAMP), leading to potent anti-inflammatory effects, bronchodilation, and protection of alveolar type II cells.[1] Specifically, **Aviptadil** is suggested to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF- $\alpha$ , and preclinical studies have indicated it may inhibit the replication of SARS-CoV-2 in lung cells.[2][3]

#### **Signaling Pathway**



Click to download full resolution via product page

Caption: Aviptadil's proposed signaling pathway. (Max Width: 760px)

### **Clinical Trial Data Comparison**

The following tables summarize the key quantitative data from the initial phase 2b/3 trial (NCT04311697) and the independent validation TESICO trial.



**Table 1: Primary Efficacy Endpoints** 

| Endpoint         | NCT04311697 (Initial Trial)                                                                                    | TESICO (Independent<br>Validation Trial)                                   |
|------------------|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Primary Endpoint | Alive and free from respiratory failure at Day 60                                                              | 6-category ordinal outcome at Day 90                                       |
| Result           | Did not reach statistical significance when controlling for baseline ventilation (OR 1.6, 95% CI 0.86-3.11)[4] | No significant improvement<br>(OR 1.11, 95% CI 0.80-1.55;<br>p=0.54)[5][6] |

**Table 2: Secondary Efficacy Endpoints** 

| Endpoint               | NCT04311697 (Initial Trial)                                                                       | TESICO (Independent<br>Validation Trial)                                                |
|------------------------|---------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| 60-Day Survival        | Statistically significant 2-fold increased odds of survival (OR 2.0, 95% CI 1.1-3.9; p=0.035) [4] | No significant difference in mortality at Day 90 (HR 1.04, 95% CI 0.77-1.41; p=0.78)[5] |
| Cytokine Levels (IL-6) | Aviptadil was associated with preventing a rise in IL-6 levels (p=0.024)[5]                       | Not reported as a primary or key secondary endpoint                                     |
| Hospital Stay          | Not reported as a primary or secondary endpoint                                                   | Not reported as a primary or key secondary endpoint                                     |

**Table 3: Subgroup Analyses of Interest** 

| Subgroup                                          | NCT04311697 (Initial Trial)                                                     | TESICO (Independent<br>Validation Trial) |
|---------------------------------------------------|---------------------------------------------------------------------------------|------------------------------------------|
| Patients on High-Flow Nasal<br>Oxygen at Baseline | Statistically significant likelihood of achieving primary endpoint (p=0.039)[4] | Not specifically reported                |
| Patients on Mechanical Ventilation at Baseline    | 10-fold increased odds of survival (p=0.031)[4]                                 | No significant benefit observed          |



# Experimental Protocols Clinical Trial Methodologies

NCT04311697 (Initial Trial)

- Design: A multicenter, randomized, double-blind, placebo-controlled phase 2b/3 trial.[4]
- Participants: 196 patients with COVID-19 and respiratory failure.[4]
- Intervention: Intravenous Aviptadil (three escalating doses over 3 days) or placebo, in addition to standard of care.[7]
- Primary Endpoint: Alive and free from respiratory failure at Day 60.[4]

**TESICO** (Independent Validation Trial)

- Design: A multicenter, adaptive, randomized, blinded, placebo-controlled trial.[5][6]
- Participants: 461 patients with COVID-19-associated acute hypoxemic respiratory failure.[5]
   [6]
- Intervention: Intravenous Aviptadil or placebo for 3 days, in addition to standard of care.[5]
   [6]
- Primary Endpoint: A six-category ordinal outcome assessing clinical status at Day 90.[5][6]

#### **Preclinical Experimental Protocols (General Overview)**

- In Vitro SARS-CoV-2 Replication Assay: Human lung epithelial cells (e.g., Calu-3) or monocytes are infected with SARS-CoV-2.[2][3] The cells are then treated with varying concentrations of **Aviptadil**. Viral replication is quantified using methods such as RT-qPCR to measure viral RNA levels or plaque assays to determine infectious virus titers.[3]
- Cytokine Release Assay: Human peripheral blood mononuclear cells (PBMCs) or specific immune cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of Aviptadil. The levels of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are measured using techniques like ELISA or multiplex bead arrays.
   [8]



### **Experimental Workflow**



Click to download full resolution via product page

**Caption:** General workflow of **Aviptadil** research. (Max Width: 760px)

#### Conclusion

The initial, promising findings for **Aviptadil** in the treatment of COVID-19-associated respiratory failure were not confirmed in a larger, more definitive, independent clinical trial. While the preclinical data and proposed mechanism of action suggest a potential role for **Aviptadil** in modulating inflammatory responses in the lungs, the lack of clinical efficacy in the TESICO trial



underscores the importance of robust, independent validation in drug development. Future research may need to focus on different patient populations, alternative delivery methods (e.g., inhaled), or combination therapies to explore any potential therapeutic niche for **Aviptadil**. Researchers and drug development professionals should carefully consider the totality of the evidence, including the negative validation data, when evaluating the future of **Aviptadil**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. emireviews.com [emireviews.com]
- 3. Inhaled aviptadil for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of IV Vasoactive Intestinal Peptide (Aviptadil) in Patients With Critical COVID-19
  Respiratory Failure: Results of a 60-Day Randomized Controlled Trial PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of IV Vasoactive Intestinal Peptide (Aviptadil) in Patients With Critical COVID-19
  Respiratory Failure: Results of a 60-Day Randomized Controlled Trial\* PMC
  [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intravenous aviptadil and remdesivir for treatment of COVID-19-associated hypoxaemic respiratory failure in the USA (TESICO): a randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Infectious Diseases and Treatment Publishes Positive Trial Data of Aviptadil in High Comorbidity Patients Suffering from Critical COVID-19 with Respiratory Failure -BioSpace [biospace.com]
- To cite this document: BenchChem. [Independent Validation of Aviptadil Research: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549347#independent-validation-of-published-aviptadil-research-findings]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com